molecular formula C12H16N4O B11091674 Guanidine, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-

Guanidine, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-

Cat. No.: B11091674
M. Wt: 232.28 g/mol
InChI Key: BVCJTXDGLWLZSU-UHFFFAOYSA-N
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Description

Guanidine, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]- is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and biology. The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it a significant area of interest for researchers.

Chemical Reactions Analysis

Types of Reactions

Guanidine, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve the use of halogenating agents and nucleophiles .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole nucleus can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield indoline derivatives .

Properties

Molecular Formula

C12H16N4O

Molecular Weight

232.28 g/mol

IUPAC Name

2-[2-(5-methoxy-1H-indol-3-yl)ethyl]guanidine

InChI

InChI=1S/C12H16N4O/c1-17-9-2-3-11-10(6-9)8(7-16-11)4-5-15-12(13)14/h2-3,6-7,16H,4-5H2,1H3,(H4,13,14,15)

InChI Key

BVCJTXDGLWLZSU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCN=C(N)N

Origin of Product

United States

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